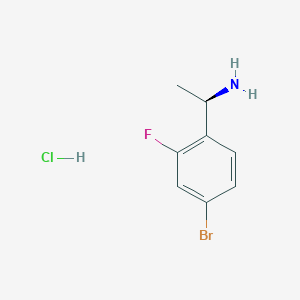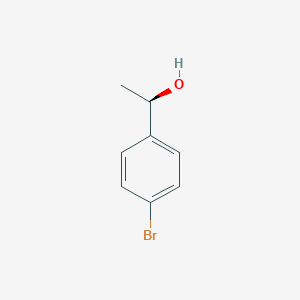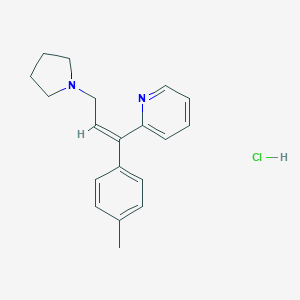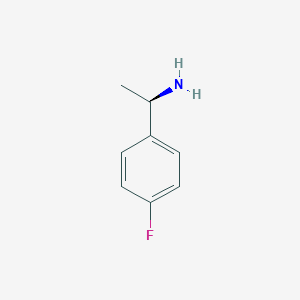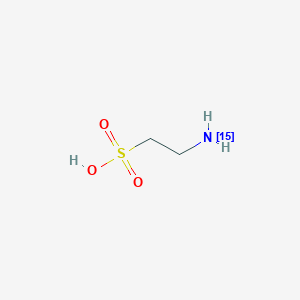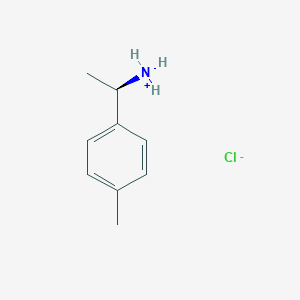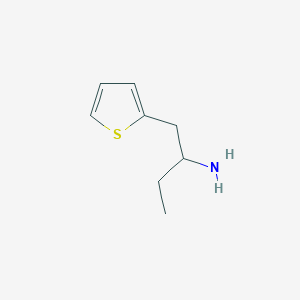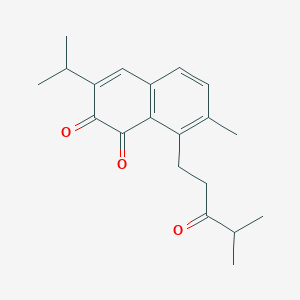
Salvisyrianone
Übersicht
Beschreibung
Salvisyrianone is a naturally occurring compound found in a variety of plants, including Salvia miltiorrhiza, a Chinese medicinal herb. It is a diterpenoid lactone and belongs to the family of compounds known as salvianolic acids. This compound has been found to possess a variety of biological activities, including anti-inflammatory, anti-oxidative, anti-tumor, and neuroprotective effects. In
Wissenschaftliche Forschungsanwendungen
Cardiovascular Applications
Salvisyrianone, identified in Salvia syriaca, has been explored for its cardiovascular benefits. Research has shown that the crude extract from Salvia syriaca, including this compound, exhibited antihypertensive activity in Wistar Albino rats, suggesting its potential in treating hypertension (Ulubelen et al., 2000).
Pharmacological Diversity in Traditional Medicine
Salvia miltiorrhiza, closely related to Salvia syriaca, has been widely used in traditional medicine for treating coronary heart diseases and cerebrovascular diseases. Its pharmacological diversity, including diterpenoid quinones and essential oils, highlights the potential of this compound-like compounds in various therapeutic applications (Su et al., 2015).
Neuroprotective Properties
Salidroside, a bioactive extract from traditional herbal medicine, has shown potential neuroprotective capacity. Though not directly linked to this compound, this research indicates the broader therapeutic potential of compounds derived from similar sources (Fan et al., 2020).
Role in Plant Growth and Development
Salicylic acid, a plant hormone, demonstrates the complexity of compounds related to this compound. Its role in mediating local and systemic plant defense mechanisms against pathogens points to the broader biological significance of these compounds (Vlot et al., 2009).
Potential in Cancer Research
Salvicine, a compound related to this compound, has shown significant anticancer activity, especially in human solid tumor models. This suggests the potential role of this compound in oncological research (Meng et al., 2001).
Wirkmechanismus
Target of Action
Salvisyrianone is a diterpene isolated from Cryptomeria taiwanensis and S. syriacus
Mode of Action
The mode of action of this compound is currently unknown due to the lack of scientific studies specifically addressing this aspect. In general, the mode of action of a compound refers to how it interacts with its targets and the resulting changes
Biochemical Pathways
It is known that this compound has potential antihypertensive and antitumor activity This suggests that it may affect pathways related to blood pressure regulation and cell proliferation
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug development as it influences the bioavailability of a compound
Result of Action
It is known that this compound has potential antihypertensive and antitumor activity This suggests that it may have effects on blood pressure regulation and cell proliferation
Action Environment
It is known that this compound is a solid with a special aromatic flavor This suggests that it may be sensitive to environmental conditions such as temperature and light
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Salvisyrianone interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, this compound is involved in the biosynthesis of tanshinones, a process regulated by the AP2/ERF transcription factor SmERF128 . This transcription factor activates the expression of SmCPS1, SmKSL1, and SmCYP76AH1, key enzymes in the biosynthesis of tanshinones .
Cellular Effects
This compound has been found to have potential antihypertensive and antitumor activity
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various enzymes and proteins. For instance, the AP2/ERF transcription factor SmERF128 positively regulates diterpenoid tanshinone biosynthesis by activating the expression of SmCPS1, SmKSL1, and SmCYP76AH1 . These enzymes play crucial roles in the biosynthesis of tanshinones, a class of diterpenes to which this compound belongs .
Metabolic Pathways
This compound is involved in the biosynthesis of tanshinones, a process regulated by the AP2/ERF transcription factor SmERF128 . This transcription factor activates the expression of SmCPS1, SmKSL1, and SmCYP76AH1, key enzymes in the biosynthesis of tanshinones
Eigenschaften
IUPAC Name |
7-methyl-8-(4-methyl-3-oxopentyl)-3-propan-2-ylnaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-11(2)16-10-14-7-6-13(5)15(8-9-17(21)12(3)4)18(14)20(23)19(16)22/h6-7,10-12H,8-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNPHTQAHFLSCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)CCC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the biological activity of salvisyrianone?
A1: The research paper focuses on the cardiovascular effects of the crude extract and other isolated compounds from Salvia syriaca roots. While the study mentions this compound as a newly discovered rearranged diterpene, it does not provide information about its specific biological activity or potential cardiovascular effects. The paper primarily focuses on the antihypertensive activity observed in the crude extract and attributes this effect to the presence of ferruginol and 3β-hydroxystigmast-5-en-7-one. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


